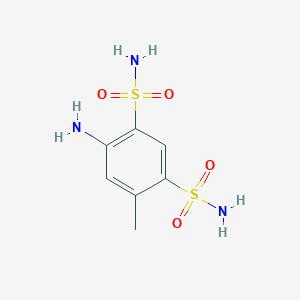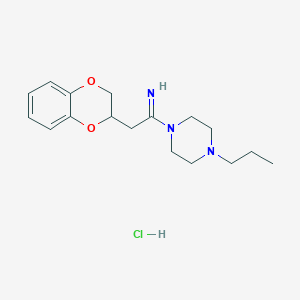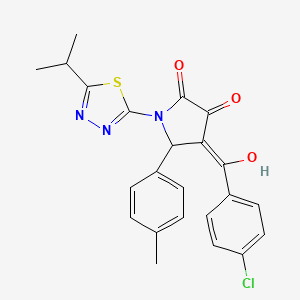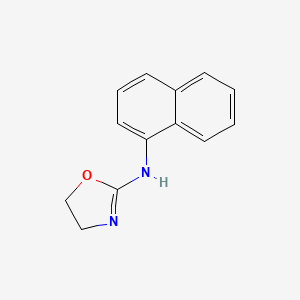
4-Amino-6-methyl-1,3-benzenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C7H11N3O4S2 It is characterized by the presence of amino and methyl groups attached to a benzene ring, along with two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-1,3-benzenedisulfonamide typically involves the nitration of methylbenzene followed by reduction and sulfonation. The general steps are as follows:
Nitration: Methylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting compound undergoes sulfonation with chlorosulfonic acid to introduce the sulfonamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-1,3-benzenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-6-methyl-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but with a chlorine atom instead of a methyl group.
4-Amino-6-fluoro-1,3-benzenedisulfonamide: Contains a fluorine atom in place of the methyl group.
Uniqueness
4-Amino-6-methyl-1,3-benzenedisulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs.
Properties
CAS No. |
1020-33-3 |
|---|---|
Molecular Formula |
C7H11N3O4S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-amino-6-methylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H11N3O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,8H2,1H3,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
JGFQDYAUPNZBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)

![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)

![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)


![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12005103.png)

